2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile
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Overview
Description
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various biological targets . The acetonitrile group may also play a role in its interaction with enzymes and receptors, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
2-(5-Bromo-6-methylpyridin-2-yl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds . The methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
CAS No. |
1206775-56-5 |
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Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(9)3-2-6(11-8)4-5-10/h2-3H,4H2,1H3 |
InChI Key |
AKNKBQHMTURBCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CC#N)Br |
Origin of Product |
United States |
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